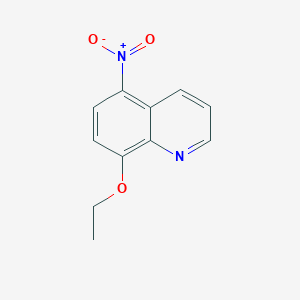
8-Ethoxy-5-nitroquinoline
Übersicht
Beschreibung
8-Ethoxy-5-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It contains an ethoxy group at the 8th position and a nitro group at the 5th position on the quinoline ring. This compound is structurally related to other quinoline derivatives that have been studied for various properties, including antimicrobial, anti-inflammatory, anticancer activities, and their potential use in sensing nitroaromatics .
Synthesis Analysis
The synthesis of 8-ethoxy-5-nitroquinoline-related compounds typically involves nucleophilic aromatic substitution reactions (S(N)Ar) or modifications of existing quinoline structures. For example, 5-fluoro-6-methoxy-8-nitroquinoline, a related compound, was synthesized through electrophilic substitution and a modified Skraup reaction . Similarly, 5-substituted-4-hydroxy-8-nitroquinazolines were prepared by S(N)Ar reaction of a chloro-nitroquinazoline with various nucleophiles .
Molecular Structure Analysis
The molecular structure of 8-hydroxy-5-nitroquinoline has been characterized using various spectroscopic techniques. Density functional theory (DFT) calculations have been used to optimize the structure and determine the vibrational frequencies, which are in good agreement with experimental data . The influence of the nitro and hydroxy groups on the skeletal modes of the molecule has been investigated, providing insights into the electronic properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of 8-hydroxy-5-nitroquinoline has been explored in the context of its photoluminescent properties and its ability to undergo excited state proton transfer. The compound's photosensitivity and the generation of short-lived intermediates during photoreaction have been studied using transient absorption and time-resolved resonance Raman spectroscopies . Additionally, the compound's ability to sense nitroaromatic molecules through fluorescence quenching has been demonstrated, indicating its potential application in the detection of these substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-hydroxy-5-nitroquinoline have been extensively studied. Spectroscopic characterization, including FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy, has provided detailed information on the compound's behavior. Theoretical quantum chemical investigations have complemented these studies, revealing properties such as dipole moment, polarizability, and hyperpolarizability, suggesting non-linear optical (NLO) behavior. Additionally, docking studies have indicated potential inhibitory activity against certain enzymes, hinting at possible pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Inflammatory Agent : 8-Hydroxy-5-nitroquinoline is noted for its antimicrobial, anti-inflammatory, and anticancer properties. It is used in the treatment of diseases and undergoes intramolecular proton transfer in its triplet state, which is a significant aspect of its photochemistry (Wang et al., 2022).
Anti-Cancer Properties : A study compared the cytotoxicity of clioquinol with its analogues including 8-hydroxy-5-nitroquinoline, finding the latter to be more toxic to human cancer cell lines. It increased intracellular reactive oxygen species, especially when combined with copper, indicating potential in cancer treatment (Jiang et al., 2011).
Synthesis of Amino Analogues : The synthesis of 8-amino analogues of nitroxoline (5-nitro-8-hydroxyquinoline) was achieved through a microwave-assisted nucleophilic substitution reaction, which is significant for the development of pharmacologically interesting compounds (Štefane et al., 2012).
Neuroprotective Effects : In a study on human neuroblastoma cells, 8-hydroxy-5-nitroquinoline demonstrated ameliorative effects against high glucose toxicity. This suggests its potential in neuroprotective therapies (Suwanjang et al., 2016).
Corrosion Inhibition : New 8-hydroxyquinoline derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. This application is crucial in material science for protecting metals from corrosive damage (Rbaa et al., 2019).
Electrochemical Analysis : 8-Nitroquinoline has been studied using a silver solid electrode for voltammetric methods, demonstrating its application in determining biologically active compounds in environmental samples (Rumlová et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 8-Ethoxy-5-nitroquinoline are yet to be identified. The compound is a part of the quinoline family, which is known for its broad-spectrum anti-infective properties . .
Mode of Action
The exact mode of action of 8-Ethoxy-5-nitroquinoline is not well-documented. As a member of the quinoline family, it may interact with its targets in a manner similar to other quinolines. Quinolines often interfere with the function of enzymes or receptors, leading to changes in cellular processes
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with the biochemical pathways of infectious agents, disrupting their life cycle and inhibiting their proliferation . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which could influence its distribution and elimination
Result of Action
Given its potential anti-infective properties, it may lead to the death or inhibition of infectious agents within the body
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Ethoxy-5-nitroquinoline is not well-understood. Factors such as pH, temperature, and the presence of other substances could potentially influence its action. For instance, its storage temperature is recommended to be at room temperature , suggesting that extreme temperatures might affect its stability
Eigenschaften
IUPAC Name |
8-ethoxy-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10-6-5-9(13(14)15)8-4-3-7-12-11(8)10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKDSYNTJROGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429443 | |
| Record name | 8-ethoxy-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-5-nitroquinoline | |
CAS RN |
19746-57-7 | |
| Record name | 8-ethoxy-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



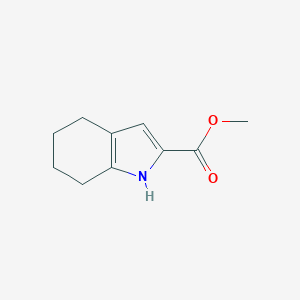
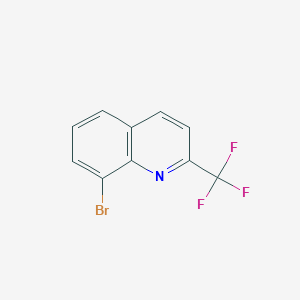
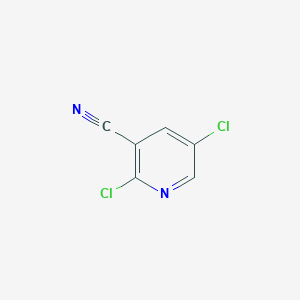
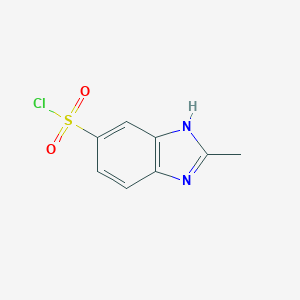
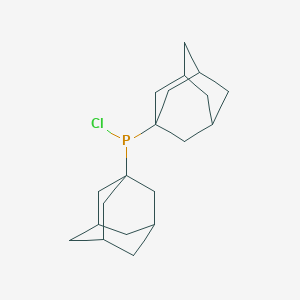
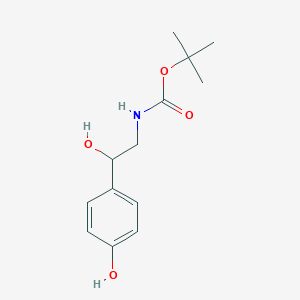

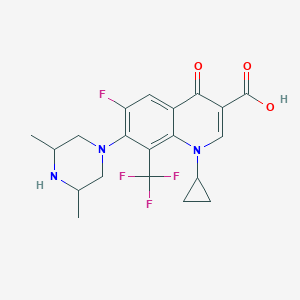
![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)
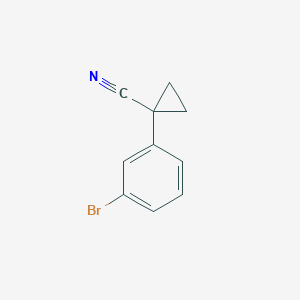
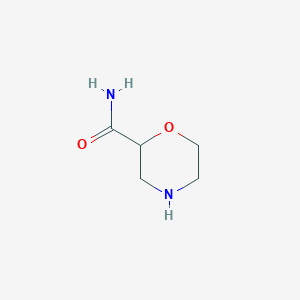
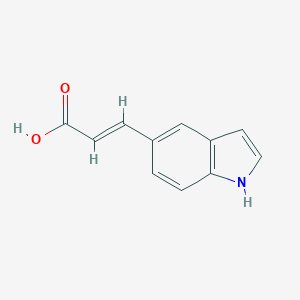
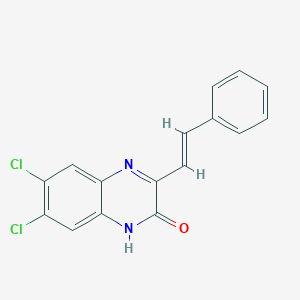
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)